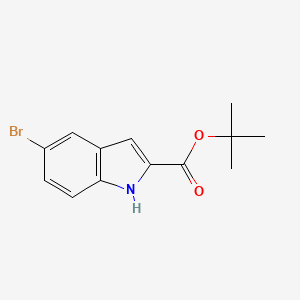

tert-butyl 5-bromo-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

2502205-56-1 |

|---|---|

Molecular Formula |

C13H14BrNO2 |

Molecular Weight |

296.16 g/mol |

IUPAC Name |

tert-butyl 5-bromo-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,1-3H3 |

InChI Key |

WUIWNDORCLOWBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Tert Butyl 5 Bromo 1h Indole 2 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, which can be crucial for modifying the electronic properties of the indole system or for introducing groups necessary for subsequent synthetic steps.

The indole nitrogen of tert-butyl 5-bromo-1H-indole-2-carboxylate can undergo N-acylation to introduce an acyl group. A prevalent example of this reaction is the introduction of a tert-butyloxycarbonyl (Boc) group, which serves as a protective group for the nitrogen atom. This protection is often employed to prevent unwanted side reactions at the N1 position during subsequent transformations. The reaction typically proceeds by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is efficient for producing N-acylated indoles. asiaresearchnews.com

| Reactant | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Di-tert-butyl 5-bromo-1H-indole-1,2-dicarboxylate | Dichloromethane (CH₂Cl₂), 273 K to room temperature | nih.gov |

N-alkylation and N-arylation introduce alkyl or aryl substituents, respectively, onto the indole nitrogen. These reactions are typically achieved by deprotonating the N-H bond with a base, followed by nucleophilic substitution on an alkyl or aryl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

N-arylation can also be accomplished via transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. Copper- and palladium-based catalysts are frequently employed for the N-arylation of indoles with aryl halides. mdpi.com These methods provide access to a diverse range of N-aryl indole derivatives.

Transformations of the C2-Carboxylate Group

The tert-butyl ester at the C2 position is another key site for modification, allowing for the formation of carboxylic acids, amides, and other ester derivatives.

The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-1H-indole-2-carboxylic acid. This transformation is typically carried out under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) are commonly used for the cleavage of tert-butyl esters. clockss.org Milder methods using reagents like oxalyl chloride in methanol (B129727) have also been reported for the deprotection of N-Boc groups, a reaction that proceeds under similar principles to tert-butyl ester cleavage. rsc.orgrsc.org It is important to note that acidic hydrolysis of some substituted tert-butyl indole carboxylates can be challenging and may lead to decomposition rather than the desired carboxylic acid. arkat-usa.org In contrast, the corresponding ethyl esters are readily hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol and water. chemicalbook.com

| Reactant | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 5-bromoindole-2-carboxylate (for comparison) | 1. Sodium hydroxide (NaOH) 2. Hydrochloric acid (HCl) | 5-Bromoindole-2-carboxylic acid | Methanol/Water, Reflux | chemicalbook.com |

| tert-Butyl 2-amino-1H-indole-3-carboxylate (related compound) | 4M HCl in dioxane | Decomposition (Indolin-2-imine hydrochloride) | 50°C | arkat-usa.org |

The C2-carboxylate group can be converted into an amide functionality. This is typically a two-step process involving initial hydrolysis of the ester to the carboxylic acid, as described above. The resulting carboxylic acid is then activated and reacted with a desired amine. Common activating agents include oxalyl chloride or coupling reagents like HATU or HBTU. clockss.org Alternatively, more direct one-pot methods for N-acylation using carboxylic acids have been developed for heterocyclic compounds, which can streamline the synthesis of amide derivatives. asiaresearchnews.com These reactions significantly expand the range of accessible structures for applications in medicinal chemistry and materials science.

Modifications at the C5-Bromo Position

The bromine atom at the C5 position is an excellent handle for introducing a wide variety of substituents onto the indole core through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings are particularly effective for the functionalization of the C5 position.

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction forms a new carbon-carbon bond and is widely used to introduce aryl or heteroaryl groups. uzh.ch Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for this transformation. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). thieme-connect.de It is a powerful method for synthesizing alkynylated indoles, which are valuable intermediates for further derivatization. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoindole with an amine in the presence of a palladium catalyst. It provides a direct route to 5-aminoindole (B14826) derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki | (Hetero)arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | thieme-connect.de |

These diverse reaction pathways make this compound a highly valuable scaffold for the synthesis of a wide array of functionalized indole compounds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 5-position of the indole ring is a key handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the 5-position of the indole and a variety of aryl or vinyl groups. This reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. While specific examples for this compound are not prevalent in the provided search results, the general applicability of Suzuki couplings to aryl bromides is well-established. acs.org

Sonogashira coupling provides a method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org For instance, the coupling of a 5-bromoindole (B119039) derivative with a terminal alkyne can be achieved in high yields using a palladium catalyst like PdCl2(PPh3)2 and a copper(I) iodide co-catalyst at elevated temperatures. thieme-connect.de

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. organic-synthesis.comacsgcipr.orgnih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. organic-synthesis.comresearchgate.net This method provides a direct route to 5-aminoindole derivatives from this compound.

Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki | Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 80-100 | Moderate to High |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N/DMF | DMF | 70-100 | High |

| Buchwald-Hartwig | Amine/Aniline | Pd2(dba)3/BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.govyoutube.comkhanacademy.orglibretexts.orglibretexts.org The indole ring is an electron-rich aromatic system, and the bromo substituent at the 5-position of this compound is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions. The absence of strong electron-withdrawing groups makes the aromatic ring less susceptible to attack by nucleophiles. Therefore, direct displacement of the 5-bromo substituent by a nucleophile is generally not a favored reaction pathway for this compound.

Electrophilic and Nucleophilic Reactions on the Indole Ring System

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole nucleus is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. nih.govresearchgate.netuni-muenchen.deresearchgate.net However, in this compound, the C2 position is occupied by the tert-butyl carboxylate group. While electrophilic substitution at C3 is still possible, the steric bulk and electronic effects of the C2 substituent may influence the regioselectivity and reactivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic reactions directly on the carbon atoms of the indole ring are less common due to the electron-rich nature of the heterocycle. However, the NH proton of the indole is acidic and can be removed by a base to generate an indolyl anion. This anion can then act as a nucleophile, reacting with various electrophiles. For example, the nitrogen atom can be alkylated or acylated.

Introduction of Novel Heterocyclic and Carbon-Based Moieties

The versatile reactivity of this compound allows for its use as a scaffold to introduce a variety of new heterocyclic and carbon-based functionalities, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Oxadiazole Derivatives

One important class of heterocycles that can be synthesized from this indole derivative are oxadiazoles. The synthesis of 1,3,4-oxadiazoles can be achieved through a multi-step sequence starting from the tert-butyl ester. utar.edu.myresearchgate.netmdpi.comacs.orgnih.gov First, the tert-butyl ester is converted to the corresponding carboxylic acid hydrazide (carbohydrazide) by reaction with hydrazine (B178648) hydrate. utar.edu.my This carbohydrazide (B1668358) intermediate can then be cyclized with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net This synthetic route allows for the introduction of a wide range of substituents on the oxadiazole ring, depending on the choice of the cyclizing agent.

Coupling with Thiophenes and Other Heterocycles

The palladium-catalyzed cross-coupling reactions discussed earlier are not limited to simple aryl and alkyl groups but can also be used to introduce other heterocyclic moieties. For example, the 5-bromoindole can be coupled with thiophene (B33073) derivatives through a palladium-catalyzed direct C-H arylation. researchgate.netnih.govsci-hub.rursc.orgresearchgate.net This reaction typically involves the use of a palladium catalyst, such as palladium acetate, and a base to facilitate the coupling between the C-Br bond of the indole and a C-H bond of the thiophene. sci-hub.rursc.org Similarly, other heterocycles can be introduced at the 5-position, providing access to a diverse range of biheterocyclic compounds.

Table 2: Derivatization Pathways for Novel Moieties

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| This compound | 1. Hydrazine hydrate2. R-COOH / POCl3 | 5-Bromo-2-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-indole | Hydrazinolysis, Cyclization |

| This compound | Thiophene, Pd(OAc)2, Base | tert-Butyl 5-(thiophen-2-yl)-1H-indole-2-carboxylate | Direct C-H Arylation |

Note: This table outlines general synthetic strategies for the derivatization of this compound.

Spectroscopic and Structural Characterization of Tert Butyl 5 Bromo 1h Indole 2 Carboxylate Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR spectroscopy of indole (B1671886) derivatives reveals characteristic signals for the protons attached to the indole core and its substituents. For tert-butyl 5-bromo-1H-indole-2-carboxylate, the ¹H NMR spectrum would be expected to show distinct resonances for the aromatic protons on the benzene (B151609) ring portion of the indole nucleus. The bromine atom at the 5-position influences the chemical shifts of the adjacent protons (H-4, H-6, and H-7) through its electronic effects. The proton at the 3-position of the indole ring typically appears as a singlet. The tert-butyl group gives rise to a characteristic singlet, integrating to nine protons, in the upfield region of the spectrum. The N-H proton of the indole ring often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for Substituted Indole-2-Carboxylates

| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | NH | Other Protons | Solvent |

|---|---|---|---|---|---|---|---|---|

| Methyl 1H-indole-2-carboxylate mdpi.com | 7.18 (s) | 7.66 (d) | 7.09 (dd) | 7.27 (dd) | 7.49 (d) | 11.91 (s) | 3.88 (s, 3H, CH₃) | DMSO-d₆ |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate rsc.org | - | 7.26 (d) | 6.95-7.03 (m) | 6.95-7.03 (m) | 7.43 (d) | 11.41 (s) | 1.27 (t, 3H), 4.29 (q, 2H) | DMSO-d₆ |

Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In this compound, the carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would have distinct signals in the aliphatic region. The aromatic carbons of the indole ring, including the carbon bearing the bromine atom (C-5), would resonate in the aromatic region, with their specific chemical shifts influenced by the substituents.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Indole-2-Carboxylates

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Carbonyl | Other Carbons | Solvent |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Methyl 1H-indole-2-carboxylate mdpi.com | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | 162.3 | 52.2 (CH₃) | DMSO-d₆ |

| 1H-Indole-2-carboxylic acid mdpi.com | 128.9 | 107.79 | 127.3 | 122.4 | 120.4 | 124.7 | 112.96 | 137.7 | 163.3 | - | DMSO-d₆ |

Chemical shifts (δ) are in ppm.

For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques would be instrumental in unambiguously assigning all the proton and carbon signals for this compound and its analogues. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the tert-butyl ester group would be observed around 1680-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretch would be found in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile. The substitution pattern on the indole ring, including the bromine atom and the carboxylate group, will influence the position and intensity of the absorption maxima (λ_max).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₁₃H₁₄BrNO₂), HRMS would provide an exact mass measurement that accounts for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), appearing as a characteristic M+ and M+2 pattern. This precise mass measurement helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule in the solid state. For an analogue, 1-tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate, crystal structure analysis revealed a monoclinic crystal system. nih.gov Such studies can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govmdpi.com For instance, in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, inversion dimers are formed through N—H⋯N hydrogen bonds. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., C-H...O interactions)

In the case of 1-tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate, a notable analogue, the molecules form centrosymmetric dimers. These dimers are linked through weak C—H⋯O intermolecular interactions. nih.gov Specifically, the interaction occurs between a carbon atom of a thiophene (B33073) ring and an oxygen atom of a carbonyl group in an adjacent molecule. This type of hydrogen bonding, while weak, plays a crucial role in the stabilization of the crystal lattice.

Similarly, in other related heterocyclic systems, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the crystal structure is stabilized by a network of intermolecular forces. These include C—H⋯O and C—H⋯Br hydrogen bonds, as well as π–π stacking interactions, which link the molecules into a three-dimensional network. nih.gov The presence of such interactions in indole derivatives is a common feature that governs their solid-state assembly. For instance, various indole carboxylic acid derivatives are known to form dimers and sheet structures through O–H⋯O and N–H⋯O interactions. mdpi.com

The following table summarizes the key intermolecular interactions observed in an analogue of this compound.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| C—H⋯O | Thiophene C-H | Carbonyl O | Links molecules into centrosymmetric dimers nih.gov |

Conformational Analysis and Rotational Disorder

The conformational flexibility of substituents on the indole ring is a key aspect of the structural chemistry of this compound analogues.

A detailed crystallographic study of 1-tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate revealed significant rotational disorder in the thiophene group. nih.gov This disorder manifests as the thiophene moiety occupying two distinct positions, with a major and a minor component. The site occupancy for the major component is approximately 90.2%, while the minor component accounts for the remaining 9.8%. nih.gov

This rotational disorder leads to two different conformations, characterized by their torsion angles. The major component exists in a cis conformation, while the minor component adopts a trans conformation. nih.gov The dihedral angles between the mean plane of the 5-bromo indole ring and the disordered thiophene rings are 59.67° and 60.20°, respectively. nih.gov Furthermore, the orientation of the N-tert-butyloxycarbonyl group, the ethyl ester, and the ketone group relative to the indole ring is defined by specific dihedral angles, highlighting the complex three-dimensional structure of the molecule. nih.gov

The table below presents the conformational details for the disordered thiophene group in this analogue.

| Parameter | Value | Description |

| Major Component Site Occupancy | 0.902 (2) | The primary orientation of the thiophene group nih.gov |

| Minor Component Site Occupancy | 0.098 (2) | The secondary orientation of the thiophene group nih.gov |

| Torsion Angle (Major Component) | -20.67 (24)° | Describes the cis conformation nih.gov |

| Torsion Angle (Minor Component) | 159.92 (34)° | Describes the trans conformation nih.gov |

| Dihedral Angle (Indole-Thiophene A) | 59.67 (9)° | The angle between the indole ring and the major thiophene component nih.gov |

| Dihedral Angle (Indole-Thiophene B) | 60.20 (76)° | The angle between the indole ring and the minor thiophene component nih.gov |

Vibrational Circular Dichroism (VCD) and Chiroptical Studies (if applicable to chiral derivatives)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides detailed information about the three-dimensional arrangement of atoms. researchgate.net

For derivatives of this compound that are chiral, VCD could be a highly valuable tool for stereochemical analysis. The technique is particularly sensitive to the conformational mobility of a molecule and can reveal structural information that is often inaccessible through other spectroscopic methods. researchgate.net

As of the current literature, specific VCD studies on chiral derivatives of this compound have not been reported. However, the application of VCD to other complex chiral molecules, such as 1,1'-binaphthyl derivatives, has demonstrated its utility in assigning absolute configurations and elucidating conformational preferences in solution. researchgate.net Should chiral analogues of this compound be synthesized, VCD would be an ideal method for their chiroptical characterization.

Computational and Theoretical Investigations of Tert Butyl 5 Bromo 1h Indole 2 Carboxylate Systems

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods provide insights into the binding affinity and orientation of the ligand within the protein's active site, guiding the design of more potent and selective inhibitors.

Ligand-Protein Interaction Prediction (e.g., EGFR tyrosine kinase, HIV-1 integrase)

Derivatives of 5-bromoindole-2-carboxylic acid have been the subject of molecular docking studies to predict their binding modes with key protein targets implicated in cancer and HIV.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is a critical target in cancer therapy. Molecular docking analyses of various 5-bromoindole-2-carboxylic acid derivatives have shown favorable binding energies within the EGFR tyrosine kinase domain. nih.govnih.gov For instance, studies on carbothioamide, oxadiazole, and triazole derivatives of the 5-bromoindole-2-carboxylic acid core revealed strong binding energies. nih.govnih.gov One study highlighted that specific derivatives, compounds 3a, 3b, 3f, and 7, exhibited the strongest binding energies against the EGFR tyrosine kinase domain. nih.govresearchgate.net The interactions typically involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, oxadiazole derivatives of 5-bromoindole-2-carboxylic acid demonstrated favorable binding free energy, with one compound, 4a, showing high stability and a strong binding energy with key amino acids, suggesting a greater capacity to form hydrogen bonds compared to the known inhibitor erlotinib. tu.edu.iq

HIV-1 Integrase: HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral drug development. nih.gov The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of the integrase's strand transfer activity. nih.govnih.gov Molecular docking studies have revealed that the indole (B1671886) core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase. nih.govnih.gov The binding conformation of these inhibitors is crucial for their activity. For example, docking studies of potent indole-2-carboxylic acid derivatives showed a similar binding conformation where three central electronegative heteroatoms chelate with the two Mg²⁺ cofactors. nih.gov The introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core has been shown to enhance π-π stacking interactions with viral DNA, further increasing inhibitory activity. nih.gov

A summary of representative docking interaction energies for related compounds is presented below.

| Target Protein | Derivative Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| VEGFR Tyrosine Kinase | 5-bromo-1H-indole-2-carbohydrazide | -8.76 | Asp1046, Leu889, Ile888, Leu1019 |

| VEGFR Tyrosine Kinase | 4-dimethyl amino benzylidene derivative | -8.02 | Asp1046, Val848, Phe1047, Ala866 |

This table is generated based on data for 5-bromoindole-2-carboxylic acid hydrazone derivatives, which are structurally related to the subject compound. d-nb.info

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The N-acyl derivatives of indole-2-carboxylates are valuable precursors in the synthesis of indolines. clockss.org The stereochemistry of these compounds, particularly the cis or trans configuration of substituents on the indoline (B122111) ring, plays a critical role in their biological function. clockss.org Computational studies on related indole structures, such as 2-bromo-N-tert-butyl-N,1-dimethyl-1H-indole-3-carboxamide, have revealed that steric hindrance can cause significant conformational changes, such as twisting of amide groups out of conjugation with the indole ring. While specific conformational analysis data for tert-butyl 5-bromo-1H-indole-2-carboxylate is not detailed in the provided search results, the general principles of steric and electronic effects on the conformation of substituted indoles are well-established.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Efficacy

QSAR studies have been successfully applied to various series of indole derivatives to predict their biological activities. nih.govmdpi.comnih.govmdpi.comdovepress.com For a series of substituted indole-2-carboxylates acting as antagonists at the strychnine-insensitive glycine (B1666218) binding site, a QSAR analysis suggested that the inhibitory activity (pKi value) decreases with increasing lipophilicity and steric bulk of substituents. nih.gov Conversely, the activity increases with the electron-donating resonance effect of groups at the para position of a terminal phenyl ring. nih.gov

In another study on indole derivatives as phosphodiesterase IV inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. The resulting models showed good predictive power, with predictive correlation coefficients (r²) of 0.56 and 0.59, respectively. sci-hub.se These models help in understanding the relationship between the 3D properties of the molecules and their inhibitory activity.

A 2D-QSAR model was also developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity, with the predicted IC50 values showing good correlation with experimental data. mdpi.com

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are crucial for a molecule's biological activity. For indole-2-carboxylic acid derivatives acting as HIV-1 integrase inhibitors, key pharmacophoric features include:

A metal-chelating group: The indole nitrogen and the 2-carboxyl group are critical for chelating the Mg²⁺ ions in the enzyme's active site. nih.govnih.gov

A hydrophobic indole core: This forms the central scaffold of the inhibitor.

A halogenated phenyl group: Often attached at positions C5 or C6, this group engages in π-π stacking interactions with viral DNA. nih.gov

A bulky hydrophobic group: Introduction of a long branch at the C3 position can improve interactions with a nearby hydrophobic cavity in the enzyme. nih.gov

For indole derivatives targeting other enzymes, the key pharmacophoric features may differ. For instance, in a series of IDO1/TDO dual inhibitors, the 2-carboxyl group on the indole scaffold was found to be critical for binding, as its replacement led to a loss of inhibition. acs.org

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate molecular properties such as geometries, energies, and vibrational frequencies.

While specific DFT studies on this compound were not found, research on structurally similar indole derivatives provides valuable insights. For example, DFT calculations have been used to study the rhodium(II)-catalyzed C-H functionalization of indoles, revealing mechanistic details about the reaction pathways. dntb.gov.ua In a study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, DFT was used to compare the calculated molecular crystal structure with experimental X-ray diffraction data, showing good agreement. Such studies often investigate frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential to understand the chemical reactivity and physicochemical properties of the compounds.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

DFT calculations can be employed to optimize the geometry of this compound, providing a stable, low-energy conformation. From this optimized structure, further analyses can be performed. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack.

Another key aspect of understanding reactivity is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the bromine atom, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H proton of the indole ring, highlighting its acidic nature.

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative predictions of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to accept electrons. Based on studies of similar bromoindole structures, it is anticipated that the presence of the bromine atom and the tert-butyl carboxylate group would significantly influence these descriptors.

Table 1: Predicted Reactivity Descriptors for this compound (Representative Data)

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| Energy Gap (LUMO-HOMO) | 5.10 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

Spectroscopic Property Simulations

Computational methods are also invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can aid in the structural elucidation of newly synthesized compounds and can help to resolve ambiguities in experimental spectra.

For this compound, DFT calculations can be used to predict the 1H and 13C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The calculated spectrum for this compound would be expected to show characteristic signals for the protons and carbons of the indole ring, the tert-butyl group, and the carboxylate carbon. The bromine atom's electron-withdrawing nature would likely cause a downfield shift for the adjacent protons and carbons on the indole ring.

Simulations can be particularly useful in distinguishing between isomers. For instance, the predicted NMR spectrum for this compound would differ significantly from that of its isomer, tert-butyl 5-bromo-1H-indole-1-carboxylate, due to the different substitution pattern on the indole ring.

Table 2: Predicted 1H NMR Chemical Shifts for this compound (Representative Data)

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-H | 8.50 |

| H3 | 7.10 |

| H4 | 7.80 |

| H6 | 7.30 |

| H7 | 7.65 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. This is particularly relevant for understanding how a compound like this compound might behave in a biological context, such as in the binding pocket of a protein.

Dynamic Behavior of the Compound in Biological Systems

MD simulations can model the dynamic movements of this compound within a solvent (typically water) and in the presence of biomolecules like proteins or DNA. These simulations can reveal the conformational flexibility of the compound and its preferred orientations when interacting with a biological target.

For example, a simulation could be set up with this compound and a target protein. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the compound would be monitored. This can reveal key information, such as the stability of hydrogen bonds between the compound and amino acid residues in the protein's active site. The simulations can also highlight the role of water molecules in mediating these interactions. The dynamic behavior observed in these simulations can help to explain the compound's mechanism of action and can guide the design of derivatives with improved binding characteristics.

Binding Affinity and Stability Predictions

A critical aspect of drug discovery is the prediction of a ligand's binding affinity for its target protein. MD simulations, coupled with advanced computational techniques, can provide quantitative estimates of the binding free energy (ΔGbind). Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding affinities from MD simulation trajectories.

These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The difference between the free energy of the complex and the sum of the free energies of the individual components gives an estimate of the binding free energy. A more negative ΔGbind indicates a stronger and more stable interaction. For this compound, these calculations could be used to compare its binding affinity to a range of potential biological targets or to compare its affinity to that of other similar ligands. This allows for the in silico screening of compounds and the prioritization of those with the most promising binding characteristics for further experimental investigation.

Table 3: Predicted Binding Affinity for this compound with a Hypothetical Protein Target (Representative Data)

| Method | Predicted Binding Free Energy (ΔGbind, kcal/mol) |

|---|---|

| MM/PBSA | -8.5 ± 0.7 |

Research Applications of Tert Butyl 5 Bromo 1h Indole 2 Carboxylate As a Chemical Scaffold

Design and Synthesis of Enzyme Inhibitors

The 5-bromo-1H-indole-2-carboxylate framework is a cornerstone in the rational design of potent and selective enzyme inhibitors targeting a range of diseases. The bromine atom at the 5-position provides a handle for further chemical modification via cross-coupling reactions, while the indole (B1671886) core and carboxylate group are crucial for binding interactions within enzyme active sites.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The indole-2-carboxylic acid scaffold has been identified as a promising foundation for the development of novel HIV-1 integrase inhibitors. nih.gov HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. nih.gov Research has demonstrated that the indole core, in conjunction with the C2 carboxyl group, can effectively chelate the two magnesium ions (Mg2+) present within the active site of the integrase enzyme, which is essential for its strand transfer function. nih.gov

In the pursuit of new INSTIs, structural optimizations of the indole-2-carboxylic acid scaffold have been performed. One study led to the synthesis of derivatives that markedly increased the integrase inhibitory effect, achieving an IC50 value of 0.13 μM. nih.gov The synthesis of ethyl 6-bromo-1H-indole-2-carboxylate has been documented as a step in creating these potent inhibitors, highlighting the importance of the bromo-indole-carboxylate core in this therapeutic area. nih.gov Although drug resistance mutations can impair the efficacy of existing INSTIs, the development of new inhibitors based on novel structural scaffolds like bromo-indole-2-carboxylates remains a vital area of research. nih.gov

Bacterial Cystathionine (B15957) γ-Lyase (CGL) Inhibitors

Derivatives of bromoindole are at the forefront of research into inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov This H2S production is a defense mechanism against oxidative stress, often induced by antibiotics. nih.gov Inhibiting bCSE can therefore suppress this defense, significantly enhancing the sensitivity of bacteria to existing antibiotic treatments. researchgate.netnih.gov

The 6-bromoindole (B116670) core, a close structural isomer of the 5-bromoindole (B119039) scaffold, has been established as the primary building block for a series of potent bCSE inhibitors known as the NL-series. researchgate.netnih.govnih.gov These compounds function as "antibiotic potentiators," boosting the efficacy of conventional antibiotics against pathogenic and even resistant bacterial strains. nih.gov

| Inhibitor | Core Scaffold | Therapeutic Application | Reference |

|---|---|---|---|

| NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) | 6-Bromoindole | Antibiotic Potentiator | nih.gov |

| NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) | 6-Bromoindole | Antibiotic Potentiator | nih.gov |

| NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid) | 6-Bromoindole | Antibiotic Potentiator | nih.gov |

The development of efficient, gram-scale synthesis methods for these inhibitors, using 6-bromoindole as the starting material, is crucial for their further biological screening and development. researchgate.netnih.gov This line of research underscores the value of the bromoindole scaffold in combating antibiotic resistance. researchgate.net

Cytochrome P450 (CYP) Enzyme Interactions and Inhibition Studies

Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast majority of drugs. nih.gov Drug-drug interactions often arise from the inhibition or induction of these enzymes, which can lead to altered drug efficacy or toxicity. nih.gov Therefore, evaluating the interaction of new chemical entities with CYP enzymes is a standard part of drug discovery.

In a study focused on the development of new anticancer agents, a series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated for various pharmacological properties. nih.gov The in silico assessment of these compounds indicated that they did not appear to be cytochrome P450 inhibitors. nih.gov This is a favorable characteristic in drug design, as it suggests a lower likelihood of metabolic drug-drug interactions, potentially leading to a safer profile.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The 5-bromoindole-2-carboxylic acid scaffold has been successfully utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org EGFR is a tyrosine kinase that, when overactivated, plays a key role in the proliferation and survival of cancer cells, making it a validated target for anticancer drugs. nih.gov

Researchers have synthesized various derivatives, such as carbothioamides, oxadiazoles, and triazoles, starting from the 5-bromoindole-2-carboxylic acid core. nih.gov These novel compounds were evaluated for their antiproliferative activities against several human cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancer cells. nih.gov Several derivatives demonstrated significant activity, with one compound in particular, a carbothioamide derivative designated 3a, emerging as a powerful and cancer-specific agent. nih.gov This compound was found to induce cell cycle arrest and apoptosis by inhibiting EGFR tyrosine kinase activity. nih.gov Further studies on related 5-substituted-indole-2-carboxamides also identified compounds with potent EGFR inhibitory activity. rsc.orgresearchgate.net

| Compound Series | Most Potent Derivatives | EGFR IC50 | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid derivatives | Compound 3a | Not specified | nih.gov |

| 5-Substituted-3-ethylindole-2-carboxamides | 5c, 5g, 5i, 5j | 85 nM - 124 nM | rsc.orgresearchgate.net |

These findings establish the 5-bromoindole-2-carboxylate framework as a valuable scaffold for designing novel and effective EGFR inhibitors for cancer therapy. nih.govrsc.org

Development of Fluorescent Probes and Imaging Agents

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the specific application of tert-butyl 5-bromo-1H-indole-2-carboxylate or its direct derivatives in the development of fluorescent probes or imaging agents. While indole moieties are known to be fluorescent, the utility of this particular compound for imaging purposes has not been explored in the reviewed studies.

Contribution to Antioxidant Research

The indole nucleus is a well-established scaffold in the research and development of antioxidant compounds. The ability of the indole ring to donate a hydrogen atom from the N-H group and stabilize the resulting radical contributes to its antioxidant properties. nih.gov

Research into bromoindole derivatives isolated from natural sources has provided direct evidence of their antioxidative potential. A study on the marine gastropod Drupella fragum led to the isolation of three new bromoindoles, including 6-bromo-5-hydroxyindole. nih.gov When evaluated, this compound was found to possess strong antioxidative potency, comparable to the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT). nih.gov

Other studies have confirmed that the antioxidant ability of indole derivatives can be modulated by various functional groups on the indole nucleus. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this activity. nih.govresearchgate.net The antioxidant mechanism is proposed to involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. rsc.org The development of indole-based compounds that can protect cells from oxidative stress-induced damage remains an active area of investigation. nih.gov

Scaffold in the Discovery of Antimicrobial and Antiviral Agents (general context)

The indole-2-carboxamide framework, readily accessible from 5-bromo-1H-indole-2-carboxylic acid (the deprotected form of the title compound), has proven to be a valuable scaffold for the discovery of new antimicrobial agents. The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize potency against various pathogens.

Detailed research into a series of 5-substituted indole-2-carboxamide derivatives has demonstrated significant antibacterial activity against a panel of pathogenic bacteria. lookchem.com By coupling 5-substituted indole-2-carboxylic acids with a variety of amines, researchers have generated libraries of compounds and tested their efficacy. Notably, several derivatives bearing the 5-bromo substituent exhibited potent antibacterial activity. For instance, compounds derived from coupling 5-bromoindole-2-carboxylic acid with specific piperidine (B6355638) and piperazine (B1678402) moieties showed excellent inhibitory activity against Klebsiella pneumoniae and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.12 μg/mL. lookchem.com These findings underscore the importance of the 5-bromo-indole-2-carboxamide scaffold as a promising starting point for developing novel antibacterial drugs. lookchem.com

| Compound | Amine Moiety | Test Organism | MIC (μg/mL) |

|---|---|---|---|

| 14i | N-(4-fluorobenzyl)piperidin-4-amine | K. pneumoniae | 0.12 |

| 14i | N-(4-fluorobenzyl)piperidin-4-amine | E. coli | 0.25 |

| 14j | N-(4-chlorobenzyl)piperidin-4-amine | K. pneumoniae | 0.25 |

| 14j | N-(4-chlorobenzyl)piperidin-4-amine | E. coli | 0.49 |

| 14k | N-(4-methoxybenzyl)piperidin-4-amine | K. pneumoniae | 0.25 |

| 14k | N-(4-methoxybenzyl)piperidin-4-amine | E. coli | 0.49 |

In the realm of antiviral research, the closely related 6-bromo-1H-indole-2-carboxylate scaffold has been instrumental in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov Integrase is a crucial enzyme for HIV-1 replication, making it an attractive target for antiviral therapy. nih.gov Starting from ethyl 6-bromo-1H-indole-2-carboxylate, a series of derivatives were synthesized and evaluated for their ability to inhibit the enzyme. mdpi.com The research demonstrated that the indole-2-carboxylic acid core could effectively chelate the essential Mg²⁺ ions in the active site of the integrase. mdpi.comnih.gov Further optimization revealed that introducing halogenated benzene (B151609) rings at the C6-position of the indole significantly enhanced inhibitory activity. mdpi.com This highlights the utility of bromo-indole-2-carboxylates as a foundational structure for designing potent antiviral agents.

| Compound | Modification | IC₅₀ (μM) |

|---|---|---|

| Indole-2-carboxylic acid (Parent) | - | 32.37 |

| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 3.11 |

Advanced Intermediates in the Synthesis of Complex Natural Products and Analogues

The structural features of this compound make it a valuable intermediate for the synthesis of complex molecules, including analogues of natural products. The indole core is a common feature in many biologically active natural products, and the ability to functionalize it at specific positions is key to synthesizing these complex structures and their analogues for biological evaluation.

One such class of natural products is the indole phytoalexins, which are antimicrobial compounds produced by plants in response to stress. The 5-bromoindole scaffold has been utilized in the synthesis of new derivatives of these natural products. For example, 5-bromo analogues of brassinin, a cruciferous phytoalexin, have been synthesized. researchgate.net The synthesis of these analogues allows for the exploration of how halogen substitution on the indole ring affects biological activity. The strategic placement of the bromine atom on the indole core, as found in the title compound, provides a direct route for creating a diverse range of such analogues through various cross-coupling methodologies, thereby facilitating the study of their structure-activity relationships. researchgate.net While these syntheses may not always start directly from the tert-butyl ester, the underlying 5-bromoindole-2-carboxylic acid framework is the essential building block. The versatility of the indole-2-carboxamide, derived from this acid, further extends its utility in constructing diverse and complex polycyclic indole structures that mimic or are analogous to naturally occurring alkaloids. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 5-bromo-1H-indole-2-carboxylate?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole core. For example, tert-butyl-protected indoles can be brominated using N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C under inert atmosphere, followed by purification via column chromatography (EtOAc/hexane). Reaction yields (~70–80%) depend on precise stoichiometry and exclusion of moisture .

- Key Data :

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of bromination (e.g., δ 7.96 ppm for aromatic protons adjacent to Br in ).

- HRMS : Validate molecular weight (e.g., [M+H]+ = 297.152 g/mol for C12H13BrN2O2 in ).

- IR : Detect carbonyl stretches (~1700 cm⁻¹) from the tert-butyl carboxylate group .

Q. What are common downstream reactions for functionalizing the bromine atom?

- Methodological Answer : The bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with boronic acids using Pd(PPh3)4/K2CO3 in THF/H2O). Alternatively, nucleophilic substitution with amines or alkoxides under basic conditions (e.g., K2CO3/DMF, 60°C) can introduce heteroatoms .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts enable enantioselective Friedel-Crafts alkylation. For example, using (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization (e.g., 85% ee reported in ). Purification via chiral HPLC resolves enantiomers .

- Key Data :

- Catalyst : (R)-BINOL-phosphoric acid.

- Conditions : CH2Cl2, –20°C, 24h.

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., protodeboronation in Suzuki couplings). Optimization involves:

- Precatalyst Choice : PdCl2(dppf) vs. Pd(OAc)2 ().

- Solvent Effects : Dioxane enhances stability of boronate intermediates vs. THF.

- Additives : CsF or K3PO4 improves transmetallation efficiency .

Q. How to resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often stem from impurities or stereochemical variations.

- Purity Validation : Use HPLC (>95% purity) and elemental analysis.

- Stereochemical Control : Compare activities of racemic vs. enantiopure forms (e.g., shows 10x potency difference in antimicrobial assays).

- Docking Studies : Align discrepancies with computational models of target binding pockets .

Safety & Handling

Q. What precautions are necessary for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.